molecular formula C13H16N2O3 B13638320 (2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid

(2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid

Cat. No.: B13638320
M. Wt: 248.28 g/mol
InChI Key: PNBWAXVIQYEOSL-WDEREUQCSA-N
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Description

rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a carbamoyl group. The racemic mixture contains equal amounts of two enantiomers, making it a valuable subject for stereochemical studies.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18)/t10-,11+/m0/s1

InChI Key

PNBWAXVIQYEOSL-WDEREUQCSA-N

Isomeric SMILES

C1C[C@@H](N([C@@H]1C(=O)N)CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of a suitable pyrrolidine derivative with benzyl bromide under basic conditions to introduce the benzyl group

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid
  • rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid
  • rac-(2R,5S)-5-cyclohexylpiperidine-2-carboxylic acid hydrochloride

Uniqueness

rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for studying stereochemical effects and for developing new synthetic methodologies.

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